molecular formula C23H24N4O2S B2985728 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1170102-82-5

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No. B2985728
CAS RN: 1170102-82-5
M. Wt: 420.53
InChI Key: GVBRALXLMWTTBM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides . These are organic compounds containing a benzene ring fused to an amide group. The compound also seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides and pyrazoles generally have good bioavailability and druglikeness properties .

Scientific Research Applications

Synthesis and Structural Characterisation

Chemical compounds with intricate structures, including those related to benzamide and pyrazole derivatives, are often the focus of synthesis and structural characterisation studies. For instance, Arslan et al. (2015) explored the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds through experimental and density functional theory (DFT) methods. These methods facilitate understanding the molecular geometries and vibrational frequencies, which are crucial for the development of compounds with specific properties (Arslan, Kazak, & Aydın, 2015).

Photovoltaic Applications

Thieno[3,4-b]pyrazine-based compounds, similar in structural complexity to the queried compound, have been synthesized for applications in photovoltaic devices. Zhou et al. (2010) investigated thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor-acceptor copolymers for their optical properties, electrochemical behavior, and energy levels, highlighting their potential in improving photovoltaic performance (Zhou et al., 2010).

Antimicrobial Applications

Compounds with benzamide and pyrazole structures have also been explored for their antimicrobial properties. Palkar et al. (2017) designed and synthesized novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel, suggesting that similar compounds might offer valuable insights into developing new materials with enhanced corrosion resistance. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated significant inhibition efficiency against steel corrosion, illustrating the application of complex organic molecules in materials science (Hu et al., 2016).

Future Directions

The future directions for this compound would likely involve further studies to determine its potential biological activities and therapeutic uses. Many similar compounds have been studied for their potential as therapeutic agents .

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-8-9-18(10-16(15)2)23(29)25-22-19-13-30-14-20(19)26-27(22)12-21(28)24-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBRALXLMWTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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